
Spectroscopic Profile of 1,10-Decanediol
Diacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,10-Decanediol diacrylate

Cat. No.: B083208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,10-
decanediol diacrylate (CAS No. 13048-34-5). The information enclosed is intended to support

researchers and professionals in the fields of polymer chemistry, materials science, and drug

development in the identification, characterization, and quality control of this versatile

crosslinking agent. This document details predicted and observed spectroscopic data, outlines

detailed experimental protocols for data acquisition, and provides visualizations of the

molecular structure and analytical workflow.

Molecular and Spectroscopic Overview
1,10-Decanediol diacrylate is a difunctional monomer with the molecular formula C₁₆H₂₆O₄

and a molecular weight of 282.38 g/mol .[1] Its structure consists of a flexible ten-carbon

aliphatic chain capped at both ends by reactive acrylate groups. This structure imparts a

combination of hydrophobicity and reactivity, making it a valuable component in the synthesis

of polymers for various applications, including coatings, adhesives, and biomedical materials.

[2]

The key spectroscopic features of 1,10-decanediol diacrylate are the vinyl protons and

carbons of the acrylate groups, the ester carbonyl groups, and the long methylene chain.

These features give rise to characteristic signals in Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy, and a predictable fragmentation pattern in Mass Spectrometry (MS).
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Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 1,10-
decanediol diacrylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,10-decanediol diacrylate is characterized by the distinct signals of

the acrylate vinyl protons and the protons of the decamethylene chain. The predicted chemical

shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,10-Decanediol Diacrylate (Solvent:

CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.40 dd 2H H_a

~6.12 dd 2H H_b (trans to C=O)

~5.82 dd 2H H_b (cis to C=O)

~4.15 t 4H H_c

~1.65 quintet 4H H_d

~1.30 m 12H H_e, H_f, H_g

Note: Chemical shifts and multiplicities are predicted based on typical values for acrylates and

long-chain alkanes. Actual values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

predicted chemical shifts for 1,10-decanediol diacrylate are listed in Table 2. A ¹³C NMR

spectrum for this compound is available on SpectraBase.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,10-Decanediol Diacrylate (Solvent:

CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~166.1 C=O (ester carbonyl)

~130.5 =CH (vinyl)

~128.6 =CH₂ (vinyl)

~64.7 -O-CH₂-

~29.3 -CH₂- (internal)

~28.6 -O-CH₂-CH₂-

~25.9 -O-CH₂-CH₂-CH₂-

Note: Chemical shifts are predicted based on spectral data for similar acrylate esters and long-

chain diols.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,10-decanediol diacrylate is dominated by the strong absorption of the

ester carbonyl group and the characteristic bands of the vinyl and aliphatic C-H bonds. Key

absorption bands are summarized in Table 3. An FTIR spectrum for this compound is available

on SpectraBase.[3]

Table 3: Key FTIR Absorption Bands for 1,10-Decanediol Diacrylate

Wavenumber (cm⁻¹) Intensity Assignment

2920-2950 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)[2]

~1640 Medium C=C stretch (acrylate)[2]

~1460 Medium C-H bend (aliphatic)

~1190 Strong C-O stretch (ester)

~810 Medium =C-H bend (out-of-plane)
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Mass Spectrometry (MS)
The mass spectrum of 1,10-decanediol diacrylate is expected to show a molecular ion peak

and characteristic fragmentation patterns related to the loss of the acrylate groups and

cleavage of the aliphatic chain. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for 1,10-Decanediol
Diacrylate

m/z Predicted Fragment

282 [M]⁺ (Molecular Ion)

227 [M - C₃H₃O]⁺

211 [M - C₃H₃O₂]⁺

155 [M - C₇H₁₁O₂]⁺

55 [C₃H₃O]⁺ (Acryloyl cation)

Note: The molecular ion peak may be of low abundance due to the lability of the ester groups.

Fragmentation patterns are predicted based on the analysis of similar acrylate esters.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1,10-
decanediol diacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 1,10-decanediol diacrylate for ¹H NMR (20-50 mg for ¹³C

NMR) into a clean, dry vial.[6]

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Gently swirl or vortex the vial to ensure complete dissolution of the sample.
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Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a minimum height

of 4 cm.[7]

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

The NMR spectra should be acquired on a spectrometer operating at a field strength of

400 MHz or higher for ¹H NMR.

Insert the sample into the magnet.

Tune and shim the probe to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of

scans will be necessary to obtain a good quality spectrum.

Process the acquired free induction decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and perform a Fourier transform.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft

tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.[8]
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Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a small drop of neat 1,10-decanediol diacrylate directly onto the center of the ATR

crystal.[9]

If using a pressure clamp, apply gentle pressure to ensure good contact between the

liquid and the crystal.

Instrumentation and Data Acquisition:

The FTIR spectrum should be recorded on a standard FTIR spectrometer.

Collect the spectrum over a range of 4000 to 400 cm⁻¹.[10]

Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve a

high signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a stock solution of 1,10-decanediol diacrylate at a concentration of 1 mg/mL in a

volatile solvent such as dichloromethane or ethyl acetate.

Perform serial dilutions to obtain a final sample concentration of approximately 10-100

µg/mL.

Instrumentation and Data Acquisition:

Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-

volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5%

phenyl-methylpolysiloxane).[11]

Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio).

[12]
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The oven temperature program should be optimized to ensure good separation of the

analyte from any impurities. A typical program might be: initial temperature of 60 °C held

for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]

Use helium as the carrier gas at a constant flow rate of 1 mL/min.[11]

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.[11]

The ion source temperature should be set to 230 °C and the transfer line temperature to

280 °C.[11]

Acquire mass spectra over a mass range of m/z 40-400.

Visualizations
The following diagrams illustrate the chemical structure of 1,10-decanediol diacrylate and the

general workflow for its spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 1,10-decanediol diacrylate.

Caption: Chemical structure and key functional groups of 1,10-decanediol diacrylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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